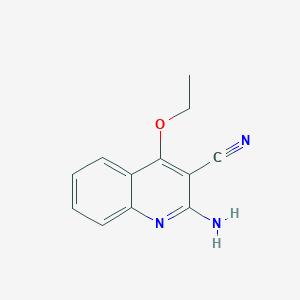
2-Bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one is an organic compound with the molecular formula C₁₄H₁₃BrO₂ and a molecular weight of 293.156 g/mol . This compound is characterized by the presence of a bromine atom and a methoxy group attached to a naphthalene ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common synthetic route for 2-Bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one involves the etherification of β-naphthol with methanol in the presence of sulfuric acid to form β-methoxynaphthalene. This intermediate is then reacted with a brominating agent to introduce the bromine atom . The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbonyl group can be reduced to form alcohols using reducing agents like sodium borohydride.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted naphthalenes.
Oxidation: Formation of naphthaldehydes or naphthoic acids.
Reduction: Formation of naphthyl alcohols.
Applications De Recherche Scientifique
2-Bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways . The compound’s effects are mediated through its ability to form stable complexes with proteins, altering their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-6-methoxynaphthalene: Similar structure but lacks the propanone group.
6-Methoxy-2-naphthyl bromide: Similar structure but differs in the position of the bromine atom.
Uniqueness
2-Bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one is unique due to the presence of both a bromine atom and a methoxy group on the naphthalene ring, along with a propanone group. This combination of functional groups enhances its reactivity and makes it a versatile intermediate in organic synthesis .
Propriétés
IUPAC Name |
2-bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c1-9(15)14(16)12-4-3-11-8-13(17-2)6-5-10(11)7-12/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOAABZEUNQHQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC2=C(C=C1)C=C(C=C2)OC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40509042 |
Source


|
| Record name | 2-Bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40509042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72337-73-6 |
Source


|
| Record name | 2-Bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40509042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
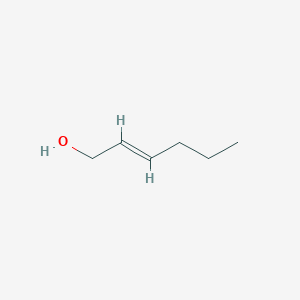
![[(1S,12S,14S)-9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl] acetate](/img/structure/B124873.png)

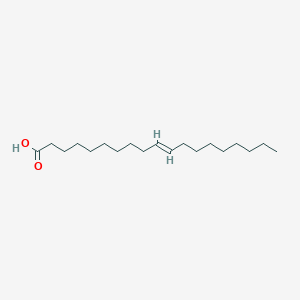

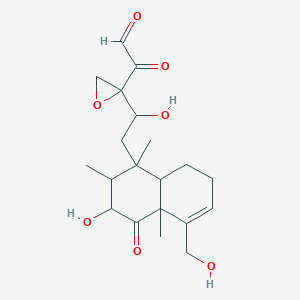
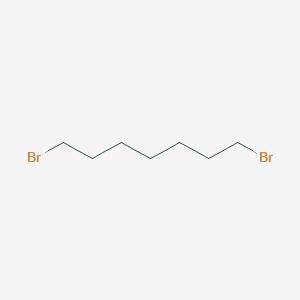
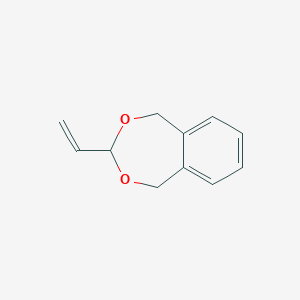
![1-[Bis(2,3,4,5,6-pentachlorophenyl)methyl]-2,3,4,5,6-pentachlorobenzene](/img/structure/B124891.png)

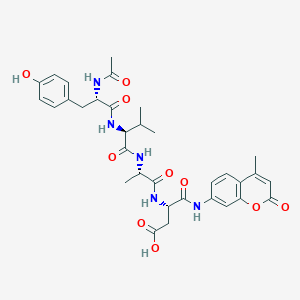

![5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B124899.png)
